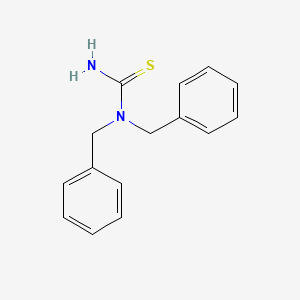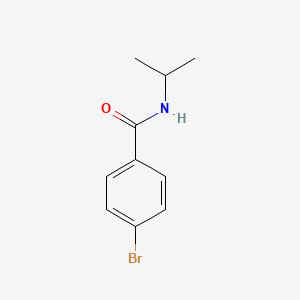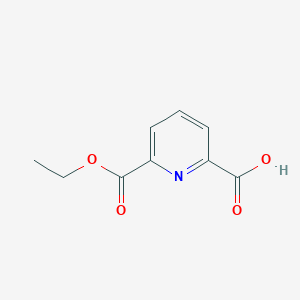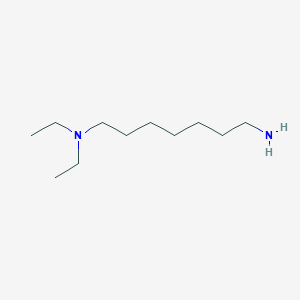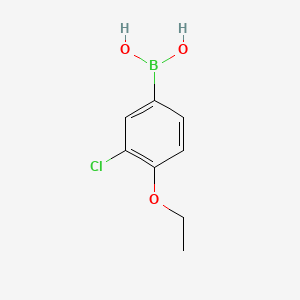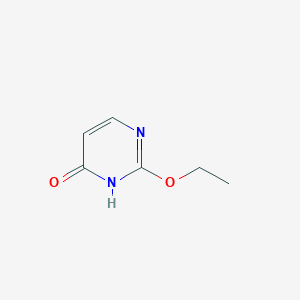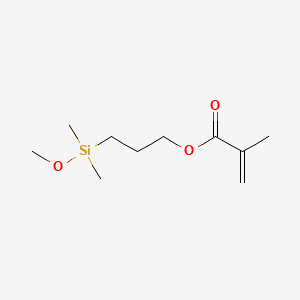
3-(Methoxydimethylsilyl)propyl methacrylate
説明
3-(Methoxydimethylsilyl)propyl methacrylate (3-MDSM) is a versatile and multifunctional monomer used in the synthesis of various polymers and copolymers systems. It is a low molecular weight monomer with a low glass transition temperature, and is used in a variety of applications such as coatings, adhesives, and electronic materials. 3-MDSM is also used as a crosslinking agent in the synthesis of polymers and copolymers systems. In addition, 3-MDSM can be used as a reactive diluent in the synthesis of polymers and copolymers systems, and can be used to modify the physical and chemical properties of the polymer.
科学的研究の応用
1. Functionalization of Barium Titanate/Photopolymer Composites
- Summary of Application: This compound is used to functionalize barium titanate nanoparticles (BTONP) which are then used as a linker to an acrylate-based matrix polymer. This improves the performance of lead-free piezoelectric composites .
- Methods of Application: The functionalization process parameters of BTONP with this compound were investigated using thermogravimetric analysis (TGA), elemental analysis, and Fourier-transform infrared (FTIR) spectroscopy .
- Results: It was found that elevated temperature and average functionalization time led to the highest functionalization degree in the form of a monolayer on the particle surface .
2. Modification of Bacterial Cellulose Nanofibers for 3D Printable UV-Curable Inks
- Summary of Application: This compound is used to modify bacterial cellulose nanofibers (CNF) which are then used as a crosslinker and reinforcer for polymerizable deep eutectic solvent (DES) based on acrylic acid and choline chloride .
- Methods of Application: The modified CNF were dispersed in DES and used as UV-curable ink for 3D printing .
- Results: It was shown that shielding of -OH groups of the cellulose surface with this compound increased the quality of 3D printed filaments due to reduced CNF agglomeration .
3. Crosslinking Concentration on Properties of Gels
- Summary of Application: This compound is used in the formation of gels with N-vinyl pyrrolidone (NVP). The gels are formed by bulk polymerization using benzoyl peroxide (BPO) as an initiator .
- Methods of Application: The gels are characterized by Fourier-transform infrared spectroscopy (FTIR). The properties of the gels are studied by varying the concentration of the crosslinking agent, ethylene glycol dimethacrylate (EGDMA) .
- Results: It was found that the addition of EGDMA increases the transparency of the gels. The swelling parameters of the gels decrease with increasing EGDMA, while the modulus increases .
4. Modification of Bacterial Cellulose Nanofibers
- Summary of Application: This compound is used to modify bacterial cellulose nanofibers (CNF) for use in 3D printable UV-curable inks .
- Methods of Application: The modified CNF are dispersed in a polymerizable deep eutectic solvent (DES) based on acrylic acid and choline chloride, and used as UV-curable ink for 3D printing .
- Results: The modification of CNF with this compound increased the quality of 3D printed filaments due to reduced CNF agglomeration .
5. Crosslinking Concentration on Properties of Gels
- Summary of Application: This compound is used in the formation of gels with N-vinyl pyrrolidone (NVP). The gels are formed by bulk polymerization using benzoyl peroxide (BPO) as an initiator .
- Methods of Application: The gels are characterized by Fourier-transform infrared spectroscopy (FTIR). The properties of the gels are studied by varying the concentration of the crosslinking agent, ethylene glycol dimethacrylate (EGDMA) .
- Results: It was found that the addition of EGDMA increases the transparency of the gels. The swelling parameters of the gels decrease with increasing EGDMA, while the modulus increases .
6. Modification of Bacterial Cellulose Nanofibers
- Summary of Application: This compound is used to modify bacterial cellulose nanofibers (CNF) for use in 3D printable UV-curable inks .
- Methods of Application: The modified CNF are dispersed in a polymerizable deep eutectic solvent (DES) based on acrylic acid and choline chloride, and used as UV-curable ink for 3D printing .
- Results: The modification of CNF with this compound increased the quality of 3D printed filaments due to reduced CNF agglomeration .
特性
IUPAC Name |
3-[methoxy(dimethyl)silyl]propyl 2-methylprop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20O3Si/c1-9(2)10(11)13-7-6-8-14(4,5)12-3/h1,6-8H2,2-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBDMKOVTOUIKFI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(=O)OCCC[Si](C)(C)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20O3Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30985331 | |
| Record name | 3-[Methoxy(dimethyl)silyl]propyl 2-methylprop-2-enoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30985331 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Methoxydimethylsilyl)propyl methacrylate | |
CAS RN |
66753-64-8 | |
| Record name | 3-Methacryloxypropyldimethylmethoxysilane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=66753-64-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(Methoxydimethylsilyl)propyl methacrylate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066753648 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-[Methoxy(dimethyl)silyl]propyl 2-methylprop-2-enoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30985331 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(methoxydimethylsilyl)propyl methacrylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.060.410 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4,5,9,10-Tetrabromoisochromeno[6,5,4-def]isochromene-1,3,6,8-tetraone](/img/structure/B1587181.png)
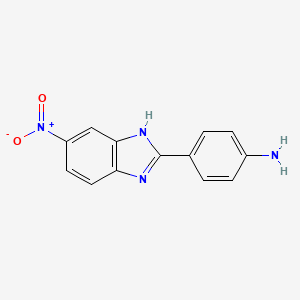
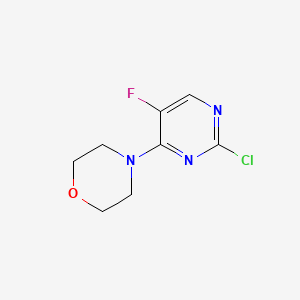
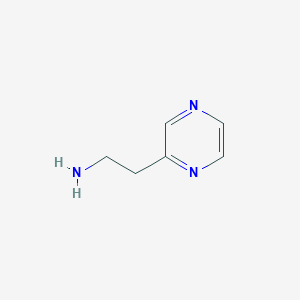
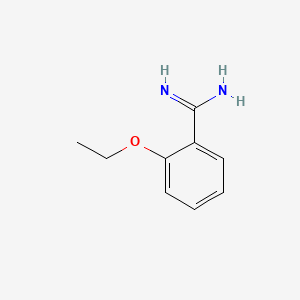
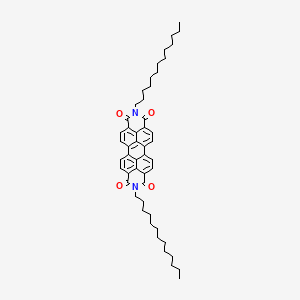
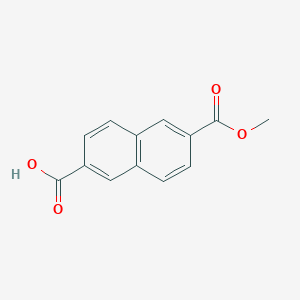
![2-[2-(Trifluoromethyl)phenyl]piperidine](/img/structure/B1587190.png)
